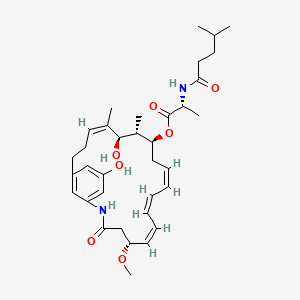
(+)-U-50488 hydrochloride
概要
説明
“(+)-U-50488 hydrochloride” likely refers to a hydrochloride salt form of a compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of drugs .
Synthesis Analysis
The synthesis of a specific compound like “this compound” would depend on the structure of the compound. For example, metformin hydrochloride, another medication, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Molecular Structure Analysis
The molecular structure of “this compound” would be specific to the compound. Hydrochloride has a molecular formula of HCl .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific compound. Hydrochlorides can react with amines to form amine hydrochlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .科学的研究の応用
Behavioral Effects in Animals
(+)-U-50488 hydrochloride, as a kappa opioid receptor agonist, has been studied extensively for its effects on animal behavior. In research conducted by Tang and Collins (2004), it was found to produce potent antinociceptive activity in rhesus monkeys and rats. The behavioral effects at supra-analgesic doses resembled those of other kappa agonists rather than morphine, indicating its specificity for kappa receptors (Tang & Collins, 2004).
Neuroprotection and Analgesic Effects
U-50488 hydrochloride has also been explored for its potential neuroprotective effects in models of brain and spinal cord injury. Hall et al. (1987) demonstrated that U-50488H, a variant of U-50488, showed promising results in acute head and spinal injury models in mice and cats, suggesting its therapeutic potential for treating injuries to the nervous system (Hall et al., 1987).
Interaction with Other Opioids
The interaction of U-50488 with other opioids, particularly morphine, has been a subject of interest. Tao, Hwang, and Chen (1994) found that U-50488 antagonized morphine-induced antinociception in morphine-naive guinea pigs and partially restored antinociception in morphine-tolerant guinea pigs, suggesting its role in modulating opioid receptor activity (Tao, Hwang, & Chen, 1994).
Effects on Specific Body Systems
Research has also investigated the impact of U-50488 hydrochloride on specific body systems. Yokoyama et al. (2004) explored its effects on bladder and urethral function, discovering that U-50488 could decrease detrusor-sphincter dyssynergia and improve voiding efficiency in rats with spinal cord injuries, indicating potential therapeutic use for lower urinary tract dysfunction (Yokoyama et al., 2004).
Influence on Brain Function
The effects of U-50488 on brain function, particularly in relation to ischemia, have been examined. Silvia et al. (1987) found that pretreatment with U-50488H in rats prior to bilateral carotid occlusion prevented the development of edema in the forebrain, suggesting a role in protecting against cerebral ischemia (Silvia et al., 1987).
Gender Differences in Response
The sensitivity to the depressive-like effects of U-50488 varies between genders, as indicated by a study conducted by Russell et al. (2014). They observed that females were significantly less sensitive than males to the threshold-increasing effects of U-50488, independent of estrous cycle stages or gonadectomy, highlighting the importance of considering gender differences in research and potential therapeutic applications (Russell et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114528-81-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one](/img/structure/B3363922.png)


